N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
Description
N-[(4-Sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core linked to a 4-sulfamoylphenylmethyl group via a carboxamide bridge.
Key structural features:
- Benzofuran core: A fused bicyclic aromatic system that enhances planarity and π-π stacking interactions with biological targets.
- Sulfamoylphenylmethyl group: Introduces hydrogen-bonding capabilities (via sulfonamide) and modulates solubility.
- Carboxamide linker: Facilitates binding to catalytic zinc ions in HDAC active sites .
Properties
CAS No. |
90141-25-6 |
|---|---|
Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H14N2O4S/c17-23(20,21)13-7-5-11(6-8-13)10-18-16(19)15-9-12-3-1-2-4-14(12)22-15/h1-9H,10H2,(H,18,19)(H2,17,20,21) |
InChI Key |
YUSCQPDHMQPESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . This method is operationally simple and can yield the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as p-dodecylbenzenesulfonic acid, can enhance the reaction efficiency and yield. Additionally, green synthesis methods that utilize environmentally friendly solvents and conditions are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Scientific Research Applications
Scientific Research Applications of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
This compound and its derivatives are synthetic compounds with a benzofuran core and functional groups including sulfonamide and carboxamide moieties. These compounds have applications spanning chemistry, biology, medicine, and industry. The biological activity of these compounds is attributed to their interaction with molecular targets, with the sulfonamide group acting as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, giving it potential as an antimicrobial agent. Benzofuran structures may enhance the compound's ability to interact with biological receptors and enzymes, potentially leading to anticancer effects.
Applications
- Chemistry this compound is used as a building block in the synthesis of complex molecules.
- Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects, particularly in treating infectious diseases and cancer.
- Industry It is utilized in developing new materials and chemical processes.
Anticancer Properties
Benzofuran derivatives exhibit anticancer activities. Compounds with similar structures have demonstrated selective cytotoxicity against leukemia and lung cancer cells. Modifications at specific positions on the benzofuran ring significantly impact cytotoxicity, indicating that structural optimization can enhance therapeutic efficacy.
Antimicrobial Activity
The sulfonamide group in the compound is associated with antibacterial properties and inhibits bacterial growth by targeting folate synthesis pathways. Compounds with similar functionalities have been evaluated for their effectiveness against various bacterial strains, showing promising results in both in vitro and in vivo models.
Research Findings and Case Studies
- Cytotoxicity Against Cancer Cells: A study evaluated benzofuran derivatives for anticancer properties against K562 leukemia cells and found significant activity. Certain derivatives had IC50 values as low as 0.1 μM, suggesting that structural variations can lead to enhanced selectivity and potency.
- Antibacterial Activity: One investigation focused on compounds similar to this compound and demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was crucial for this activity, highlighting its importance in drug design.
Additional Research
- 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide: This compound exhibits antibacterial activity due to the sulfamoyl group and interacts with biological targets, suggesting applications in enzyme inhibition and modulation of signaling pathways.
- 5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide: This compound may exhibit therapeutic properties, including anti-inflammatory and antibacterial effects, depending on its interaction with various molecular targets.
- 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide: Research indicates antimicrobial properties, inducing apoptosis in cancer cell lines and reducing inflammation markers.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial activity .
Biological Activity
N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide, a benzofuran derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a sulfonamide group that enhances its biological activity. The presence of the sulfonamide moiety is significant for its pharmacological properties, particularly in targeting specific biological pathways.
Research indicates that this compound exhibits various mechanisms of action:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for protecting cells from oxidative stress. In vitro studies demonstrate its ability to scavenge free radicals and inhibit lipid peroxidation, thereby reducing neuronal damage in models of excitotoxicity .
- Neuroprotective Effects : In experiments involving cultured rat cortical neurons, this compound demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity. Specifically, it exhibited comparable efficacy to memantine, a well-known NMDA antagonist .
- Caspase Activation : Studies have reported that the compound can induce apoptosis in cancer cell lines by activating caspases 3 and 7. This suggests that it may play a role in cancer therapy through the induction of programmed cell death .
- Histone Deacetylase Inhibition : Preliminary findings indicate that this compound acts as an inhibitor of class I histone deacetylases (HDACs), which are involved in regulating gene expression and are targets in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Study : A series of benzofuran derivatives were synthesized and tested for neuroprotective properties against NMDA toxicity. Among these, this compound showed significant protective effects at concentrations as low as 30 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Cancer Cell Apoptosis : In vitro assays demonstrated that this compound induced apoptosis in K562 leukemia cells through mitochondrial pathways. After 48 hours of exposure, there was a notable increase in caspase activity, underscoring its potential as an anticancer agent .
Comparison with Similar Compounds
The compound is compared to structurally related benzofuran derivatives, carboxamides, and sulfonamide-containing analogs to highlight its uniqueness in terms of activity, selectivity, and structural attributes.
Structural and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Mechanistic and Selectivity Insights
- HDAC Inhibition : The target compound exhibits broad-spectrum inhibition of Class I HDACs (HDAC1/2/3/8) due to its ability to form hydrogen bonds with catalytic residues (e.g., HIS140, ASP264) and coordinate Zn²+ ions . In contrast, simpler analogs like 4-sulfamoylphenylacetamide lack the benzofuran core necessary for π-π interactions with HDAC hydrophobic pockets .
- Antimicrobial Activity : Compared to N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide, the target compound’s sulfamoyl group may enhance selectivity for bacterial carbonic anhydrases (e.g., CgNce103) over human isoforms, as seen in related sulfonamide inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
